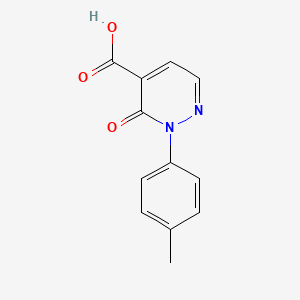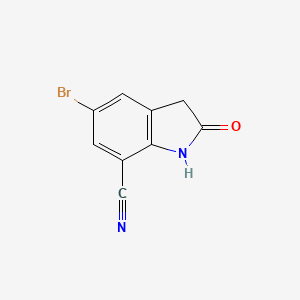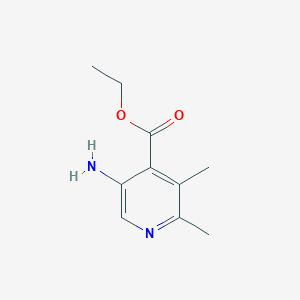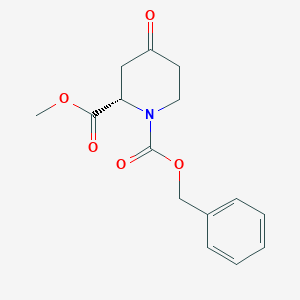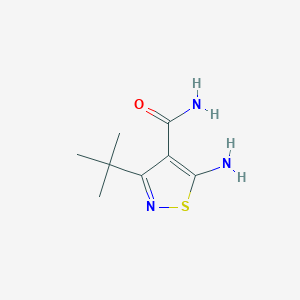
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing nitrogen, sulfur, and carbon atoms, with an amino group and a tert-butyl group attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-(tert-butyl)isothiazole-4-carboxylic acid with ammonia or an amine source can yield the desired carboxamide. The reaction typically requires a catalyst and may be carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while reducing energy consumption and waste generation .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted isothiazoles, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research explores its use as a lead compound for developing new drugs with anti-inflammatory, anticancer, and neuroprotective properties.
Industry: It is used in the development of agrochemicals, dyes, and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(tert-butyl)isothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation and cancer .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-3-(tert-butyl)isoxazole-4-carboxamide
- 5-Amino-3-(tert-butyl)pyrazole-4-carboxamide
- 5-Amino-3-(tert-butyl)thiazole-4-carboxamide
Uniqueness
5-Amino-3-(tert-butyl)isothiazole-4-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H13N3OS |
|---|---|
Peso molecular |
199.28 g/mol |
Nombre IUPAC |
5-amino-3-tert-butyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C8H13N3OS/c1-8(2,3)5-4(6(9)12)7(10)13-11-5/h10H2,1-3H3,(H2,9,12) |
Clave InChI |
LCGJXTQFXADEOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NSC(=C1C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)
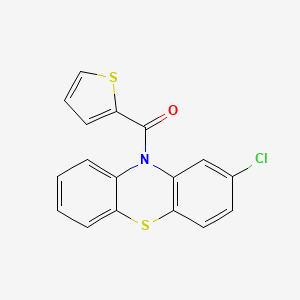
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
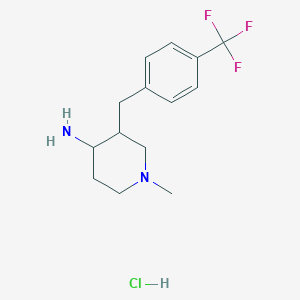
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
